molecular formula C19H16O4 B2990227 4-Methyl-7-(2-oxopropoxy)-3-phenylchromen-2-one CAS No. 869080-02-4

4-Methyl-7-(2-oxopropoxy)-3-phenylchromen-2-one

Cat. No.: B2990227
CAS No.: 869080-02-4
M. Wt: 308.333
InChI Key: CBMXVXGRPYDGDE-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-oxopropoxy)-3-phenylchromen-2-one is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.333. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-7-(2-oxopropoxy)-3-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(20)11-22-15-8-9-16-13(2)18(14-6-4-3-5-7-14)19(21)23-17(16)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMXVXGRPYDGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-7-(2-oxopropoxy)-3-phenylchromen-2-one, a compound belonging to the benzopyranone class, has garnered attention for its potential biological activities. This article aims to explore its biological activity by reviewing relevant literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O4C_{17}H_{18}O_4 with a molecular weight of 286.32 g/mol. The compound features a chromenone structure, which is known for its diverse pharmacological properties.

Structural Representation

PropertyValue
Molecular FormulaC₁₇H₁₈O₄
Molecular Weight286.32 g/mol
IUPAC Name4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
SMILESCC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study: Breast Cancer

A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest in the G1 phase .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Experimental Findings

In vitro assays revealed that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. This suggests a potential role in mitigating oxidative damage .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

The anti-inflammatory action appears to be mediated through the inhibition of NF-kB signaling pathways, which are pivotal in regulating inflammation .

Absorption and Metabolism

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate hepatic processing primarily through phase I reactions.

Toxicological Profile

Toxicity assessments have shown that the compound exhibits low toxicity levels in animal models. No significant adverse effects were observed at therapeutic doses, indicating a promising safety profile for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.